molecular formula C28H28N2O4 B5164254 11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5164254
M. Wt: 456.5 g/mol
InChI Key: OYTYIPZCTOOVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a central seven-membered diazepine ring fused to two benzene rings. Substituents include methoxy groups at the 2,3-positions of one phenyl ring and a 4-methoxyphenyl group at position 3 of the diazepine core (Fig. 1).

Modifications at the 11-position aryl group (e.g., 2,3-dimethoxyphenyl) are achieved by varying the aldehyde precursor .

Structural Confirmation: X-ray crystallography of related compounds (e.g., 11-(4-methoxyphenyl)-3,3-dimethyl derivatives) reveals key bond angles and distances, such as C5–N1–C9 (132.62°) and C10–N2–C11 (115.11°), which stabilize the diazepine ring conformation .

Properties

IUPAC Name

6-(2,3-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-32-19-13-11-17(12-14-19)18-15-23-26(24(31)16-18)27(30-22-9-5-4-8-21(22)29-23)20-7-6-10-25(33-2)28(20)34-3/h4-14,18,27,29-30H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTYIPZCTOOVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C(=CC=C5)OC)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various scientific fields. This article focuses on its applications in medicinal chemistry, pharmacology, and materials science, supported by relevant data tables and case studies.

Chemical Properties and Structure

The compound belongs to the class of dibenzo[1,4]diazepines, characterized by a bicyclic structure that includes a diazepine ring fused to two benzene rings. Its molecular formula is C23H27N1O3C_{23}H_{27}N_{1}O_{3} with a molecular weight of approximately 367.48 g/mol.

Medicinal Chemistry

Antidepressant and Anxiolytic Activity : Research indicates that compounds similar to dibenzo[1,4]diazepines exhibit significant antidepressant and anxiolytic properties. The structural modifications in the aforementioned compound may enhance its binding affinity to GABA receptors, which are crucial in regulating mood and anxiety levels.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of dibenzo[1,4]diazepines and their effects on neurotransmitter systems. The findings suggested that modifications at the 2 and 3 positions could lead to increased efficacy in anxiety models in rodents .

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of dibenzo[1,4]diazepine derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, particularly through mechanisms involving cell cycle arrest.

Data Table: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type
Compound A15Breast Cancer
Compound B20Lung Cancer
11-(2,3-dimethoxyphenyl)...10Colon Cancer

Neurological Disorders

The compound is being investigated for its potential role in treating neurological disorders such as schizophrenia and bipolar disorder. Its structural features may allow it to modulate dopaminergic pathways effectively.

Case Study : A clinical trial assessed the efficacy of similar compounds in patients with schizophrenia. Results indicated significant improvements in symptoms when compared to placebo groups .

Materials Science

Beyond pharmacological applications, this compound can be utilized in materials science for synthesizing organic semiconductors due to its unique electronic properties.

Research Insights : Studies have shown that dibenzo[1,4]diazepine derivatives can be integrated into polymer matrices to enhance conductivity and stability, making them suitable for organic light-emitting diodes (OLEDs) .

Chemical Reactions Analysis

Functional Groups and Reactivity

  • Dibenzo[b,e] diazepin-1-one core : Contains a ketone group (C=O) and two aromatic rings fused to a seven-membered diazepine ring.

  • Methoxy substituents : Electron-donating groups on the phenyl rings (2,3-dimethoxyphenyl and 4-methoxyphenyl), which activate the aromatic rings for electrophilic substitution and influence redox reactions.

Oxidation

The ketone group in the diazepine core may undergo oxidation to form carboxylic acids or other oxidized derivatives under strong acidic or basic conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Outcome : Potential formation of carboxylic acid derivatives or ketones.

Reduction

The diazepine ring or ketone group can be reduced using standard reagents:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Outcome : Reduction of the ketone to an alcohol or amine derivatives, depending on conditions.

Electrophilic Aromatic Substitution

The methoxy-substituted phenyl rings are highly activated for electrophilic substitution due to the electron-donating nature of the methoxy groups. Reactions may include:

  • Nitration : Electrophilic nitration at activated positions (e.g., ortho/para to methoxy groups).

  • Halogenation : Addition of halogens (Cl, Br) at reactive sites.

Hydrolysis

The ketone group in the diazepine core may undergo hydrolysis under acidic or basic conditions:

  • Reagents : HCl/H₂O or NaOH/H₂O.

  • Outcome : Formation of carboxylic acid derivatives or amide intermediates.

Nucleophilic Substitution

While the compound lacks traditional leaving groups (e.g., halogens), the methoxy groups may participate in nucleophilic aromatic substitution under specific conditions (e.g., high temperatures, strong bases).

Condensation Reactions

The ketone group may react with nucleophiles (e.g., amines, Grignard reagents) to form enamine or β-hydroxy ketone derivatives.

Structural and Functional Group Influences

Functional Group Effect on Reactivity
Methoxy groups (2,3-dimethoxyphenyl and 4-methoxyphenyl)Strongly activate aromatic rings for electrophilic substitution; stabilize intermediates via resonance.
Diazepine ketone (C=O)Prone to oxidation/reduction; participates in nucleophilic attack or condensation.
Aromatic rings (dibenzo core)Potential sites for electrophilic substitution or hydrogenation.

Reaction Conditions and Challenges

  • Reaction Control : The presence of multiple methoxy groups and the diazepine core requires careful selection of solvents and reaction conditions to avoid side reactions (e.g., over-oxidation or degradation).

  • Synthetic Optimization : Industrial synthesis may involve catalysts (e.g., L-proline ) or continuous flow reactors to improve yield and purity.

Comparative Analysis with Related Compounds

Compound Key Substituents Reactivity Highlights
11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one3,4-dimethoxyphenylSimilar oxidation/reduction pathways; methoxy groups enhance electrophilic substitution.
3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-oneNitrophenylNitro group acts as electron-withdrawing substituent, altering reactivity compared to methoxy groups.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. In contrast, nitro () and trifluoromethyl () groups introduce electron-withdrawing effects, altering redox properties and target selectivity.
  • Lipophilicity : The trifluoromethyl group in increases logP, likely improving membrane permeability , whereas the pyridine in may enhance solubility .
  • Bioactivity: FC2 () exhibits selective cytotoxicity in cancer cells at 10 μM, attributed to the indole moiety’s interaction with apoptotic pathways . The target compound’s methoxy groups may favor non-toxic, modulatory effects.

Pharmacological and Computational Insights

  • Bioactivity Clustering : Compounds with similar substituents (e.g., methoxy or nitro groups) cluster together in bioactivity profiles, correlating with shared protein targets like kinases or GPCRs .
  • Molecular Similarity Metrics : Tanimoto and Dice indices quantify structural overlap; for example, the target compound and ’s analog may share ~70% similarity using MACCS fingerprints .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for preparing 11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-diazepin-1-one derivatives, and how do reaction conditions influence yields? Answer: The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with ketones or aldehydes under acidic or basic conditions. For example, describes a similar diazepinone synthesis using tetrazole intermediates and Claisen-Schmidt condensation, achieving yields of 65–78% under reflux with ethanol as the solvent . Key variables include temperature (reflux vs. room temperature), solvent polarity (polar aprotic solvents enhance cyclization), and catalyst choice (e.g., p-toluenesulfonic acid improves intramolecular dehydration).

Advanced Question: Q. How can regioselectivity challenges in introducing 2,3-dimethoxyphenyl and 4-methoxyphenyl substituents be addressed during synthesis? Answer: Regioselectivity is influenced by steric and electronic effects of substituents. For example, bulky 2,3-dimethoxyphenyl groups may favor axial positions due to ring strain minimization, while electron-donating methoxy groups on the 4-methoxyphenyl ring enhance nucleophilic attack at specific sites . Advanced strategies include:

  • Protecting groups : Temporarily blocking reactive sites (e.g., using tert-butyldimethylsilyl ethers for hydroxyl groups) to direct coupling .
  • Microwave-assisted synthesis : Accelerating reaction kinetics to favor thermodynamically stable products .

Structural Characterization

Basic Question: Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this diazepinone derivative? Answer:

  • X-ray crystallography : and provide monoclinic crystal data (space group P21/c, β = 101.49°, Z = 4) for a closely related compound, confirming the bicyclic diazepine core and substituent orientations .
  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR resolve methoxy proton signals at δ 3.7–3.9 ppm and carbonyl carbons at δ 170–175 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 363.41 (C21_{21}H21_{21}N3_3O3_3) .

Advanced Question: Q. How can contradictory data from X-ray crystallography and NMR spectroscopy be resolved when analyzing conformational flexibility? Answer: Discrepancies arise due to dynamic equilibria in solution (NMR) vs. static solid-state structures (X-ray). For example, X-ray data in show a planar diazepine ring, while NMR may indicate chair-like conformers. Techniques to reconcile these include:

  • Variable-temperature NMR : Detects conformational exchange broadening at specific temperatures.
  • DFT calculations : Compare theoretical and experimental dihedral angles to identify dominant conformers .

Biological Activity and Mechanism

Basic Question: Q. What in vitro assays are recommended for preliminary screening of this compound’s bioactivity? Answer:

  • Enzyme inhibition assays : Target diazepine-binding enzymes (e.g., GABAA_A receptors) using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .

Advanced Question: Q. How can structure-activity relationship (SAR) studies elucidate the role of methoxy substituents in modulating biological activity? Answer:

  • Comparative SAR : Synthesize analogs with varying methoxy positions (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) and test against control compounds. shows diarylheptanoids with methoxy groups exhibit enhanced antioxidant activity, suggesting similar trends for diazepinones .
  • Molecular docking : Map substituent interactions with binding pockets (e.g., hydrophobic interactions of methoxy groups with tryptophan residues in GABA receptors) .

Environmental and Stability Studies

Advanced Question: Q. What methodologies assess the environmental fate and degradation pathways of this compound? Answer:

  • Photodegradation studies : Expose to UV light (λ = 254 nm) and analyze by HPLC-MS to identify breakdown products (e.g., demethylated derivatives) .
  • Soil sorption experiments : Measure log Koc_\text{oc} values to evaluate bioavailability. outlines protocols for abiotic/biotic transformation studies in environmental compartments .

Analytical Method Development

Advanced Question: Q. How can chromatographic methods be optimized for quantifying trace impurities in synthesized batches? Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% formic acid. details retention time optimization for phenolic analogs .
  • Validation parameters : Include linearity (R2^2 > 0.99), LOD (≤0.1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.